molecular formula C14H17NO B6179694 N-{spiro[3.3]heptan-2-yl}benzamide CAS No. 2002848-08-8

N-{spiro[3.3]heptan-2-yl}benzamide

Cat. No.: B6179694
CAS No.: 2002848-08-8
M. Wt: 215.3
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Description

N-{spiro[3.3]heptan-2-yl}benzamide is a compound belonging to the spirocyclic class of organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{spiro[3.3]heptan-2-yl}benzamide typically involves the formation of the spiro[3.3]heptane core, which is a saturated benzene bioisostere . The spiro[3.3]heptane core can be synthesized through various methods, including the reaction of isatins, oxindoles, and indenoquinoxalines with nitroalkenes, chalcones in the presence of proline or thioproline, amino acids, malononitrile, cyclic and acyclic aliphatic 1,3-diketones or aldehydes, and ethyl acetoacetate .

Industrial Production Methods: Industrial production methods for N-{spiro[3 the synthesis of spirocyclic compounds often involves scalable reactions and the use of high-quality reference standards for accurate results .

Chemical Reactions Analysis

Types of Reactions: N-{spiro[3.3]heptan-2-yl}benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound is sparingly soluble in water but soluble in organic solvents such as ethanol.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include nitroalkenes, chalcones, proline, thioproline, amino acids, malononitrile, cyclic and acyclic aliphatic 1,3-diketones, aldehydes, and ethyl acetoacetate .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with nitroalkenes and chalcones can lead to the formation of spirocyclic heterocycles .

Scientific Research Applications

N-{spiro[3.3]heptan-2-yl}benzamide has a wide range of scientific research applications. It has been incorporated into various bioactive compounds, including anticancer drugs and anesthetics . The spiro[3.3]heptane core has been shown to mimic the benzene ring in drugs, improving their physicochemical properties and retaining bioactivity .

Mechanism of Action

The mechanism of action of N-{spiro[3.3]heptan-2-yl}benzamide involves its interaction with molecular targets and pathways in biological systems. The spiro[3.3]heptane core can mimic the benzene ring in bioactive compounds, allowing it to interact with specific molecular targets and pathways .

Comparison with Similar Compounds

N-{spiro[3.3]heptan-2-yl}benzamide is unique due to its spirocyclic structure, which distinguishes it from other similar compounds. Similar compounds include 2-azaspiro[3.3]heptane-derived amino acids and spirocyclic oxetane-fused benzimidazoles

Properties

CAS No.

2002848-08-8

Molecular Formula

C14H17NO

Molecular Weight

215.3

Purity

95

Origin of Product

United States

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